

# Spectroscopic data (NMR, IR, Mass Spec) for octyl disulfide.

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## Compound of Interest

Compound Name:	Octyl disulfide
CAS No.:	822-27-5
Cat. No.:	B1208128

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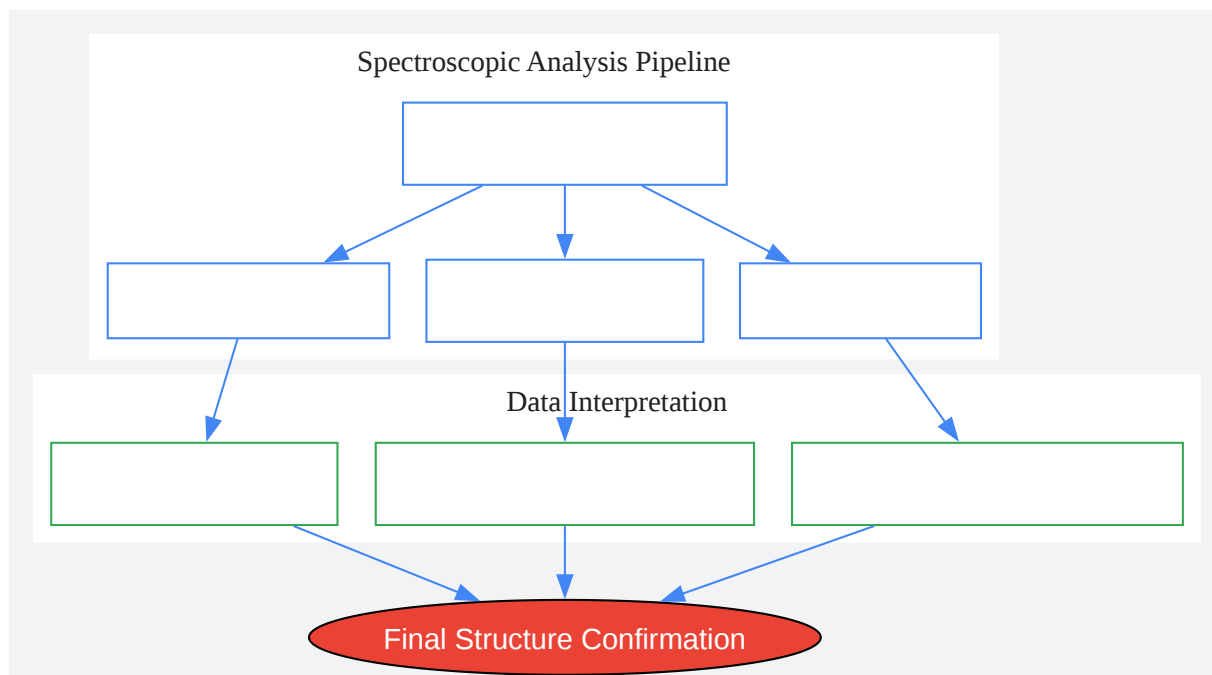
An In-Depth Technical Guide to the Spectroscopic Characterization of **Octyl Disulfide**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **octyl disulfide** ( $C_{16}H_{34}S_2$ ), a compound relevant in various fields, including materials science and the development of pharmaceuticals. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document is structured to provide not only the characteristic spectroscopic data but also the underlying scientific rationale for the experimental choices and data interpretation, ensuring a robust and verifiable approach to structural elucidation.

## Integrated Analytical Workflow

The definitive structural confirmation of a compound like **octyl disulfide** relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The typical workflow proceeds from broad functional group identification (IR) to a detailed atomic map (NMR) and finally, confirmation of molecular weight and fragmentation analysis (MS).



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Caption: Integrated workflow for the spectroscopic characterization of **octyl disulfide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically  $^1\text{H}$  and  $^{13}\text{C}$ , we can determine the connectivity and chemical environment of each atom.

### Expertise & Experience: The Rationale Behind the Method

For a liquid sample like **octyl disulfide**, the choice of solvent is critical. We use a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), for three primary reasons.<sup>[1]</sup> First, it dissolves the nonpolar alkyl disulfide. Second, its deuterium signal ( $^2\text{H}$ ) is used by the spectrometer to "lock" the magnetic field, compensating for any drift and ensuring high-resolution spectra.<sup>[1]</sup> Third, since it contains minimal protons ( $^1\text{H}$ ), its signal does not overwhelm the much weaker signals

from the analyte.[1][2] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, resonating at a position defined as 0.0 ppm, which rarely interferes with signals from most organic compounds.[3]

## Trustworthiness: A Self-Validating Protocol for NMR Analysis

A reproducible protocol is the foundation of trustworthy data. The following steps ensure high-quality spectral acquisition.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Accurately weigh approximately 10-20 mg of **octyl disulfide** for  $^1\text{H}$  NMR (20-50 mg for  $^{13}\text{C}$  NMR) into a clean vial.[4]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% TMS.[4] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][5]
- Acquisition:
  - Insert the sample into the spectrometer.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.[4]
  - Acquire the  $^1\text{H}$  spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
  - Following proton analysis, acquire the broadband proton-decoupled  $^{13}\text{C}$  spectrum. This requires a greater number of scans due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Authoritative Grounding: Data Interpretation

The symmetrical nature of **octyl disulfide** simplifies its NMR spectra. The two octyl chains are chemically equivalent, meaning that corresponding carbons and protons on each chain will

have the same chemical shift.

Caption: Labeled representation of the **octyl disulfide** structure for NMR analysis.

Table 1: NMR Spectroscopic Data for **Octyl Disulfide** in  $\text{CDCl}_3$

Atom Label	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm) (Predicted)	$^1\text{H}$ Multiplicity	$^1\text{H}$ Integration	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)
a (S-CH <sub>2</sub> )	~2.67	Triplet (t)	4H	39.3[6]
b (S-CH <sub>2</sub> -CH <sub>2</sub> )	~1.65	Quintet	4H	32.5 (Predicted)
c-g (-(CH <sub>2</sub> ) <sub>5</sub> -)	~1.20-1.40	Multiplet (m)	20H	31.8, 29.2, 29.1, 28.5 (Predicted)
h (-CH <sub>3</sub> )	~0.88	Triplet (t)	6H	22.6 (Predicted)
	14.1 (Predicted)			

- $^1\text{H}$  NMR Interpretation:** The signal for the protons alpha to the disulfide group (a) appears furthest downfield (~2.67 ppm) due to the deshielding effect of the electronegative sulfur atoms. The terminal methyl protons (h) are the most shielded and appear furthest upfield (~0.88 ppm). The overlapping signals of the central methylene groups (c-g) form a complex multiplet in the typical alkane region (~1.2-1.4 ppm). The integration values (4H, 4H, 20H, 6H) are consistent with the number of equivalent protons at each position.
- $^{13}\text{C}$  NMR Interpretation:** The carbon atom directly attached to the sulfur (a) is significantly deshielded, appearing at approximately 39.3 ppm.[6] The remaining carbons of the alkyl chain appear in the expected upfield region for saturated hydrocarbons, with the terminal methyl carbon (h) being the most shielded at ~14.1 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Expertise & Experience: Probing Molecular Bonds

For **octyl disulfide**, we expect to see characteristic vibrations for the C-H bonds of the octyl chains. The C-S bond stretch is also expected, though it is often weak. The S-S disulfide stretch is notoriously weak and falls at a low frequency (400-500  $\text{cm}^{-1}$ ), making it very difficult to observe and often not useful for routine confirmation. The most informative region is the C-H stretching region, which confirms the aliphatic nature of the molecule.

## Trustworthiness: Protocol for FT-IR Analysis

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample

- **Instrument Background:** Record a background spectrum of the clean ATR crystal or empty sample holder. This is crucial to subtract any signals from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- **Sample Application:** Place a single drop of neat (undiluted) **octyl disulfide** directly onto the ATR crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
- **Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Authoritative Grounding: Data Interpretation

The IR spectrum of **octyl disulfide** is dominated by the absorptions of the alkyl chains.

Table 2: Characteristic IR Absorption Bands for **Octyl Disulfide**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2955-2965	C-H (methyl) asymmetric stretch	Strong
2920-2930	C-H (methylene) asymmetric stretch	Strong
2850-2860	C-H (methylene) symmetric stretch	Strong
1460-1470	C-H (methylene) scissoring	Medium
600-800	C-S stretch	Weak

- Interpretation: The strong, sharp peaks between 2850 and 3000 cm<sup>-1</sup> are definitive evidence of saturated C-H bonds, confirming the presence of the octyl groups.[7] The medium-intensity peak around 1465 cm<sup>-1</sup> is due to the bending vibration of these C-H bonds. A weak absorption in the 600-800 cm<sup>-1</sup> region can be attributed to the C-S stretching vibration, providing evidence for the sulfur linkage.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and support the proposed structure. For a volatile compound like **octyl disulfide**, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.

### Expertise & Experience: Ionization and Fragmentation Logic

In a typical GC-MS experiment using Electron Ionization (EI), the molecule is bombarded with high-energy electrons (70 eV).[8] This knocks an electron off the molecule to form a radical cation, known as the molecular ion (M<sup>+•</sup>). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. The excess energy from ionization causes the molecular ion to fragment in predictable ways. For aliphatic disulfides, key fragmentation pathways include:

- Cleavage of the S-S bond: This is surprisingly not always the most dominant pathway.
- Cleavage of the C-S bond: This leads to the formation of an octyl cation ( $[C_8H_{17}]^+$ ) and an **octyl disulfide** radical.
- Intramolecular Hydrogen Transfer: This is often the most favored decomposition pathway for dialkyl disulfides, leading to the formation of ions corresponding to  $[RSSH]^+\bullet$  and alkene loss.<sup>[9]</sup>

## Trustworthiness: Protocol for GC-MS Analysis

### Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution (~100  $\mu\text{g/mL}$ ) of **octyl disulfide** in a volatile organic solvent like hexane or dichloromethane.<sup>[10][11]</sup>
- Injection: Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the GC inlet, where it is vaporized.<sup>[6]</sup>
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the **octyl disulfide** from any impurities based on boiling point and polarity.
- Ionization and Analysis: As the purified compound elutes from the GC column, it enters the mass spectrometer's ion source. It is ionized by EI, and the resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their  $m/z$  ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Authoritative Grounding: Data Interpretation

The mass spectrum provides a fingerprint of the molecule's structure.

- Molecular Formula:  $C_{16}H_{34}S_2$
- Molecular Weight: 290.58 g/mol

Table 3: Key Ions in the Electron Ionization Mass Spectrum of **Octyl Disulfide**

m/z	Proposed Ion Structure	Fragmentation Pathway
290	$[\text{C}_{16}\text{H}_{34}\text{S}_2]^+\bullet$	Molecular Ion ( $\text{M}^+\bullet$ )
177	$[\text{C}_8\text{H}_{17}\text{S}_2\text{H}]^+\bullet$	$\alpha$ -cleavage with H-transfer
145	$[\text{C}_8\text{H}_{17}\text{S}]^+$	C-S bond cleavage
113	$[\text{C}_8\text{H}_{17}]^+$	C-S bond cleavage
112	$[\text{C}_8\text{H}_{16}]^+\bullet$	Elimination of $\text{H}_2\text{S}_2$ from $\text{M}^+\bullet$

- Interpretation: The presence of a peak at m/z 290 confirms the molecular weight of **octyl disulfide**. The fragmentation pattern is characteristic of long-chain dialkyl disulfides. The observation of a significant peak at m/z 113 (the octyl cation) arises from the cleavage of the C-S bond. The ion at m/z 177 is a result of a characteristic rearrangement and cleavage process common in dialkyl disulfides.<sup>[9]</sup> This combination of the molecular ion and logical fragment ions provides definitive confirmation of the assigned structure.

## Conclusion: A Unified Structural Assignment

By integrating the data from NMR, FT-IR, and Mass Spectrometry, we achieve an unambiguous structural confirmation of **octyl disulfide**.

- FT-IR confirms the aliphatic (C-H) nature of the molecule and the presence of a C-S bond.
- Mass Spectrometry verifies the correct molecular weight (290 g/mol) and shows a fragmentation pattern consistent with the proposed octyl-S-S-octyl structure.
- NMR Spectroscopy provides the final, definitive proof, mapping out the entire carbon-hydrogen framework, showing the precise connectivity and chemical environment of every atom in the molecule.

This multi-technique approach represents a self-validating system, where the conclusions drawn from one experiment are supported and reinforced by the others, adhering to the highest standards of scientific integrity.

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